Welcome to the BenchChem Online Store!
molecular formula C8H6ClF2NO B8797808 N-(2-chloro-4,5-difluorophenyl)acetamide

N-(2-chloro-4,5-difluorophenyl)acetamide

Cat. No. B8797808
M. Wt: 205.59 g/mol
InChI Key: MBUMTYDRZUBNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07846959B2

Procedure details

A solution of N-(2-chloro-4,5-difluorophenyl)acetamide (4.69 g, 22.8 mmol) in acetic acid (4.5 mL) and concentrated sulfuric acid (15 ml) was cooled to 0° C. To the solution was added a mixture of fuming nitric acid (2 mL) and acetic acid (0.5 mL). After stirring for 1.5 h at 0° C., the mixture was poured into ice. A precipitate formed, and it was collected by filtration. The filtrate was extracted with ether, and the organic phase was dried over magnesium sulfate, filtered, and concentrated to sticky yellow syrup. The solid and the syrup were combined, and to the resulting residue was added concentrated hydrochloric acid (30 mL). This mixture was heated to 120° C. for 1.25 h. It was then cooled to rt and subsequently poured onto ice. The aqueous solution was extracted with ethyl acetate. The organics were washed with saturated sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (80% hexanes:20% ethyl acetate) to provide the desired 6-chloro-3,4-difluoro-2-nitroaniline (3.30 g, 15.8 mmol, 69% yield). 1H NMR (400 MHz, CDCl3): 7.43 (dd, 1H), 5.86 (br s, 2H); GCMS for C6H3ClF2N2O2: 208 (M+).
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[NH:10]C(=O)C.[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C.S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([NH2:10])=[C:4]([N+:14]([O-:16])=[O:15])[C:5]([F:9])=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
4.69 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)F)F)NC(C)=O
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.5 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added
ADDITION
Type
ADDITION
Details
the mixture was poured into ice
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
it was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to sticky yellow syrup
ADDITION
Type
ADDITION
Details
to the resulting residue was added concentrated hydrochloric acid (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated to 120° C. for 1.25 h
Duration
1.25 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to rt
ADDITION
Type
ADDITION
Details
subsequently poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organics were washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (80% hexanes:20% ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=C1N)[N+](=O)[O-])F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.8 mmol
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.